molecular formula C19H24N4O3 B2932756 N-(2-methoxy-5-methylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251627-04-9

N-(2-methoxy-5-methylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2932756
CAS No.: 1251627-04-9
M. Wt: 356.426
InChI Key: GLXWIKFNLZEZIR-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic organic compound It is characterized by its complex structure, which includes a pyrimidinone ring, a pyrrolidine ring, and a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidinone ring, followed by the introduction of the pyrrolidine ring and the methoxy-methylphenyl group. Common reagents used in these reactions include amines, aldehydes, and various catalysts. The reaction conditions often involve controlled temperatures, specific solvents, and purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxy-5-methylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with various biological targets, such as enzymes or receptors, to understand its mechanism of action.

Medicine

In the field of medicine, this compound may have potential therapeutic applications. It could be explored as a candidate for drug development, particularly if it exhibits activity against specific diseases or conditions.

Industry

In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-methoxy-5-methylphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide include other pyrimidinone derivatives and compounds with similar functional groups. Examples may include:

  • N-(2-methoxyphenyl)-2-[4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
  • N-(2-methyl-5-methoxyphenyl)-2-[4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Uniqueness

What sets this compound apart is its specific combination of functional groups and rings, which may confer unique chemical and biological properties. This uniqueness makes it a compound of interest for further research and development.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-13-6-7-16(26-3)15(10-13)21-17(24)12-23-18(25)11-14(2)20-19(23)22-8-4-5-9-22/h6-7,10-11H,4-5,8-9,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXWIKFNLZEZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=C(N=C2N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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